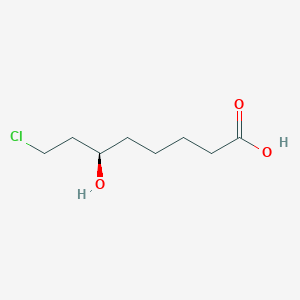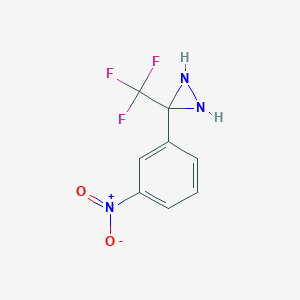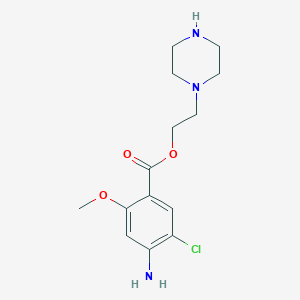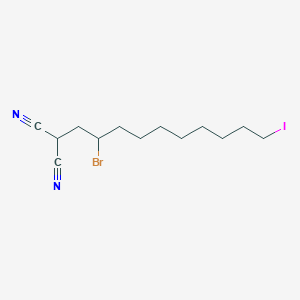
2-(3-Methoxynaphthalen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxynaphthalen-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a piperidine moiety. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxynaphthalen-2-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxynaphthalene and piperidine.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the naphthalene ring and the piperidine ring. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
2-(3-Methoxynaphthalen-2-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxynaphthalen-2-yl)ethylamine: Similar structure but with an ethylamine group instead of a piperidine ring.
2-(3-Methoxynaphthalen-2-yl)propanoic acid: Contains a propanoic acid group instead of a piperidine ring.
2-(3-Methoxynaphthalen-2-yl)methanol: Contains a methanol group instead of a piperidine ring.
Uniqueness
2-(3-Methoxynaphthalen-2-yl)piperidine is unique due to the presence of both a methoxy-naphthalene moiety and a piperidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-(3-methoxynaphthalen-2-yl)piperidine |
InChI |
InChI=1S/C16H19NO/c1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15/h2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3 |
Clé InChI |
PTGITDOOISCMOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)



![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)

![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
